

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)aniline

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Compound of Interest

| | |
|----------------|--------------------------------------|
| Compound Name: | 3-Fluoro-4-(trifluoromethoxy)aniline |
| Cat. No.: | B1319218 |

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-(trifluoromethoxy)aniline is a fluorinated aromatic amine that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The presence of both a fluorine atom and a trifluoromethoxy group on the aniline scaffold imparts unique physicochemical properties that are highly desirable in modern drug discovery. This technical guide provides a comprehensive overview of the core physicochemical properties, a plausible synthetic workflow, its applications in medicinal chemistry, and safety considerations for **3-Fluoro-4-(trifluoromethoxy)aniline**.

Physicochemical Properties

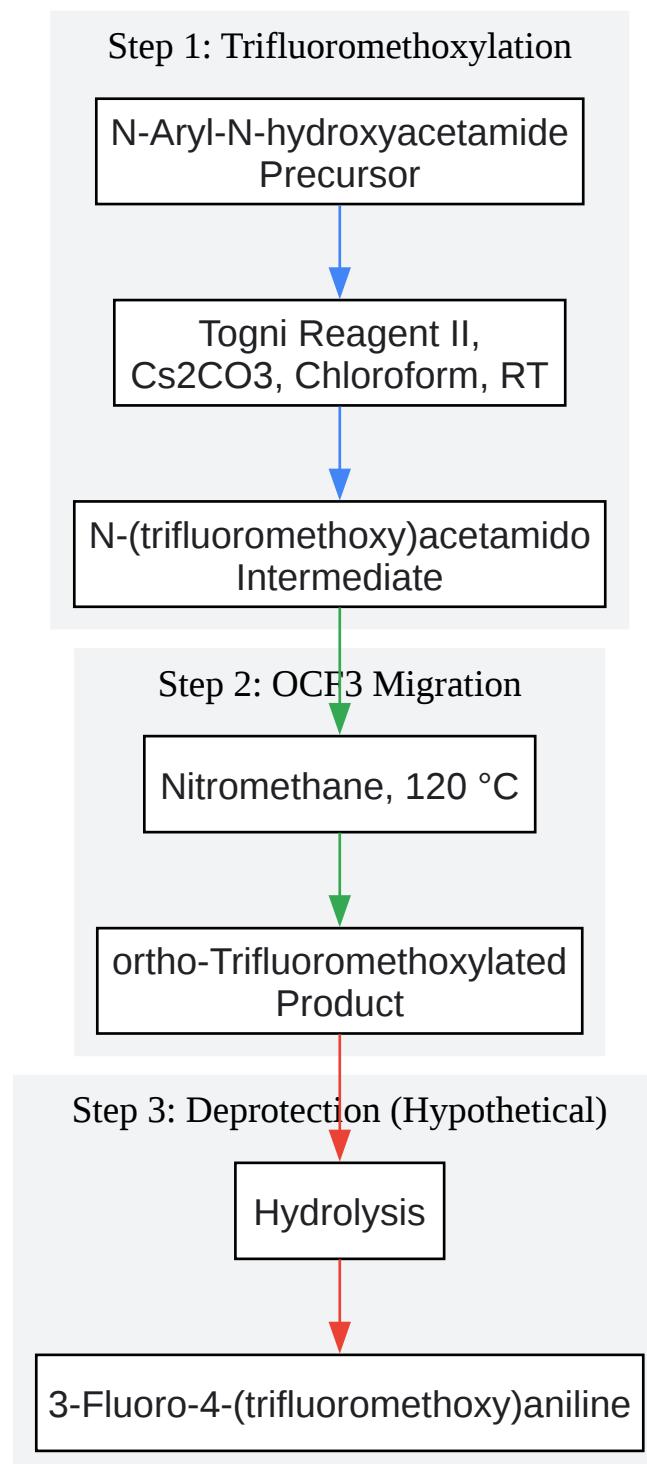
The unique substitution pattern of **3-Fluoro-4-(trifluoromethoxy)aniline** results in a specific set of physicochemical characteristics that are advantageous for its use as a synthetic intermediate. These properties are summarized in the table below. The physical state of the compound has been reported as both a pale yellow to off-white solid and a liquid, which may depend on the purity of the substance.

| Property | Value | Source |
|-------------------|--|---|
| CAS Number | 1017779-69-9 | [1] [2] [3] |
| Molecular Formula | C7H5F4NO | [1] |
| Molecular Weight | 195.11 g/mol | [1] |
| Appearance | Pale yellow to off-white solid or liquid | N/A |
| Boiling Point | 195.7 ± 35.0 °C (Predicted) | N/A |
| Density | 1.431 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa | 2.73 ± 0.10 (Predicted) | N/A |
| logP | 2.5 (Predicted) | [1] |
| Solubility | Soluble in most organic solvents | N/A |

Synthesis and Experimental Workflow

A specific, detailed experimental protocol for the synthesis of **3-Fluoro-4-(trifluoromethoxy)aniline** is not readily available in the public domain. However, a plausible synthetic route can be derived from general methods for the synthesis of ortho-trifluoromethoxylated aniline derivatives.[\[4\]](#)[\[5\]](#) A key step in such a synthesis often involves the trifluoromethylation of a suitably protected aniline precursor, followed by deprotection.

A representative workflow for a related compound, methyl 4-acetamido-3-(trifluoromethoxy)benzoate, involves the use of Togni reagent II for the trifluoromethylation of an N-aryl-N-hydroxyacetamide derivative, followed by an OCF₃ migration.[\[4\]](#)[\[5\]](#) This general approach highlights a modern method for introducing the trifluoromethoxy group ortho to an amino group.



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Plausible synthetic workflow for ortho-OCF₃ anilines.

Spectroscopic Analysis

As of the latest literature review, detailed experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **3-Fluoro-4-(trifluoromethoxy)aniline** are not widely available in public databases. Researchers requiring this information would likely need to perform their own analytical characterization. For reference, spectral data for isomeric or related compounds such as 4-Fluoro-3-(trifluoromethyl)aniline are available and may offer some comparative insights.[\[6\]](#) [\[7\]](#)[\[8\]](#)

Applications in Medicinal Chemistry and Drug Development

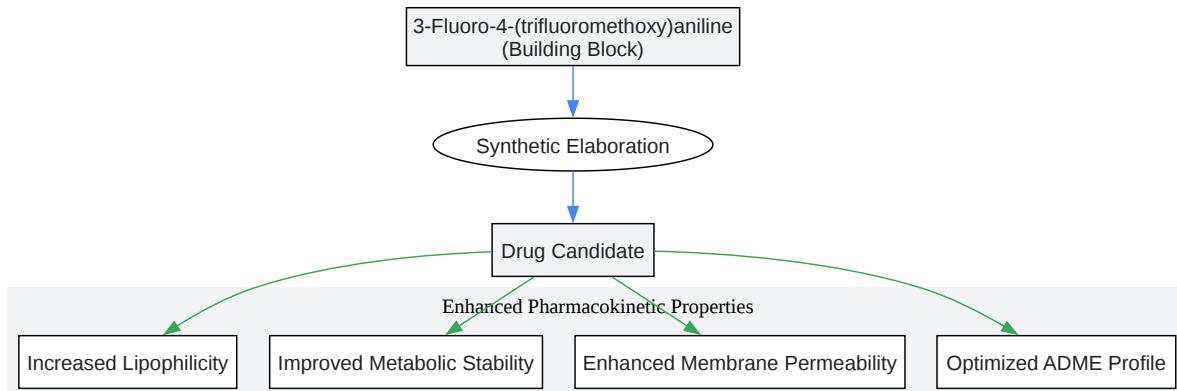
The trifluoromethoxy (-OCF₃) group is of significant interest in drug design due to its unique combination of properties that can enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.[\[9\]](#)[\[10\]](#)[\[11\]](#) **3-Fluoro-4-(trifluoromethoxy)aniline** is a valuable building block for introducing this group into potential therapeutic agents.

Key advantages of the trifluoromethoxy group include:

- Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, which can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier.[\[10\]](#)[\[12\]](#) This can lead to better absorption, distribution, metabolism, and excretion (ADME) properties.[\[10\]](#)
- Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[\[13\]](#) Incorporating an -OCF₃ group can protect a drug molecule from metabolic degradation, thereby increasing its half-life in the body.[\[10\]](#)[\[13\]](#)
- Modulation of Electronic Properties: The high electronegativity of the -OCF₃ group can influence the electron distribution within a molecule.[\[10\]](#) This can affect how a drug binds to its biological target, potentially leading to increased potency and selectivity.[\[13\]](#)
- Bioisosterism: The trifluoromethoxy group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and ability to interact with its target.

The diagram below illustrates how **3-Fluoro-4-(trifluoromethoxy)aniline** can be utilized as a foundational scaffold in the drug discovery process, with the trifluoromethoxy group contributing

to several desirable drug-like properties.



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Role in enhancing drug properties.

Reactivity and Stability

3-Fluoro-4-(trifluoromethoxy)aniline is generally stable under normal laboratory conditions. It should be stored in a dark place, under an inert atmosphere (such as nitrogen or argon), and at refrigerated temperatures (2–8 °C) to ensure its long-term stability.[2] As an aniline derivative, the amino group is nucleophilic and can participate in a variety of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.

Safety and Handling

As with all chemical reagents, **3-Fluoro-4-(trifluoromethoxy)aniline** should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all

times. Based on data for related compounds, it should be considered toxic if swallowed, in contact with skin, or if inhaled.

Conclusion

3-Fluoro-4-(trifluoromethoxy)aniline is a specialized chemical intermediate with a unique combination of fluorine and trifluoromethoxy substituents. These groups impart desirable properties that are highly sought after in the fields of drug discovery and materials science. While detailed experimental data for this specific compound are not extensively documented in public literature, its value as a building block for creating novel molecules with enhanced metabolic stability and lipophilicity is clear. As synthetic methodologies for fluorination and trifluoromethylation continue to advance, the utility of reagents like **3-Fluoro-4-(trifluoromethoxy)aniline** is expected to grow.

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